molecular formula C13H14N4O B2743885 2-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine CAS No. 2189435-12-7

2-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine

Cat. No. B2743885
M. Wt: 242.282
InChI Key: USPUWOLCAYDXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a pyrimidine derivative that has shown promising results in various scientific studies.

Scientific Research Applications

    Synthesis of Pyrido[2,3-d]pyrimidines and Pyrimidino[4,5-d][1,3]oxazines

    • Field : Organic Chemistry
    • Summary : The compound “2-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine” could potentially be used in the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . These classes of compounds are known for their wide range of biological activity .
    • Method : The synthesis involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides .
    • Results : The reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .

    Scientific Research

    • Field : Scientific Research
    • Summary : The compound “2-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine” is available for scientific research .
    • Method : The compound can be ordered from suppliers for use in various research applications .
    • Results : The specific results or outcomes would depend on the nature of the research being conducted .

    Synthesis of Pyrimidino[4,5-d][1,3]oxazines

    • Field : Organic Chemistry
    • Summary : The compound “2-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine” could be used in the synthesis of new pyrimidino[4,5-d][1,3]oxazine derivatives . These classes of compounds are known for their wide range of biological activity .
    • Method : The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base .
    • Results : The reaction leads to the formation of pyrimidino[4,5-d][1,3]oxazines .

properties

IUPAC Name

2-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-18-12-5-4-10(8-15-12)16-11-6-7-14-13(17-11)9-2-3-9/h4-9H,2-3H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPUWOLCAYDXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC2=NC(=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine

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